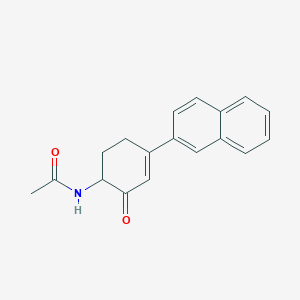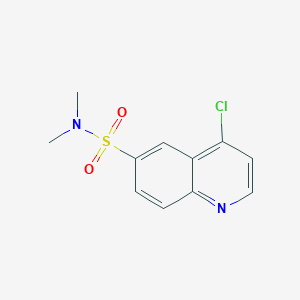![molecular formula C15H15N3O2 B11848032 2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 87359-57-7](/img/structure/B11848032.png)
2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by the presence of a dimethoxyphenyl group and a methyl group attached to the imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-cyanothioacetamide, followed by cyclization and methylation reactions. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share similar biological activities, including antimicrobial and anticancer properties.
Thiazole Derivatives: Known for their diverse biological activities, including antiviral and anti-inflammatory effects.
Uniqueness: 2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine stands out due to its unique imidazo[4,5-c]pyridine core, which imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and material science applications .
Properties
CAS No. |
87359-57-7 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-3-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C15H15N3O2/c1-18-13-9-16-7-6-12(13)17-15(18)11-5-4-10(19-2)8-14(11)20-3/h4-9H,1-3H3 |
InChI Key |
VKUKTIVZWLYQNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CN=C2)N=C1C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B11847991.png)


![5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11848006.png)

![6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11848016.png)



